N-Cyclopropyl-2-fluoropyridin-4-amine
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Overview
Description
N-Cyclopropyl-2-fluoropyridin-4-amine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using reagents such as Selectfluor® or other fluorinating agents . The reaction conditions often involve the use of solvents like acetonitrile and temperatures ranging from room temperature to elevated temperatures, depending on the specific fluorinating agent used .
Industrial Production Methods
Industrial production of fluorinated pyridines, including N-Cyclopropyl-2-fluoropyridin-4-amine, may involve large-scale fluorination processes using specialized equipment to handle the reagents and reaction conditions safely. The choice of fluorinating agents and reaction conditions is optimized to achieve high yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-2-fluoropyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .
Scientific Research Applications
N-Cyclopropyl-2-fluoropyridin-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design due to its unique chemical properties and biological activities.
Agrochemicals: It is explored for its potential use as an active ingredient in pesticides and herbicides.
Radiopharmaceuticals: Fluorinated pyridines, including this compound, are studied for their potential use in radiolabeled compounds for imaging and diagnostic purposes.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-2-fluoropyridin-4-amine involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring can influence the compound’s binding affinity and selectivity towards its targets. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine derivative with similar chemical properties but lacking the cyclopropyl group.
4-Fluoropyridine: Another fluorinated pyridine with the fluorine atom at a different position on the ring.
Uniqueness
N-Cyclopropyl-2-fluoropyridin-4-amine is unique due to the presence of both the cyclopropyl and fluorine substituents, which can impart distinct chemical and biological properties compared to other fluorinated pyridines. The cyclopropyl group can influence the compound’s steric and electronic properties, potentially enhancing its biological activity and selectivity .
Properties
Molecular Formula |
C8H9FN2 |
---|---|
Molecular Weight |
152.17 g/mol |
IUPAC Name |
N-cyclopropyl-2-fluoropyridin-4-amine |
InChI |
InChI=1S/C8H9FN2/c9-8-5-7(3-4-10-8)11-6-1-2-6/h3-6H,1-2H2,(H,10,11) |
InChI Key |
UPGFZBCRQPBPNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=CC(=NC=C2)F |
Origin of Product |
United States |
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